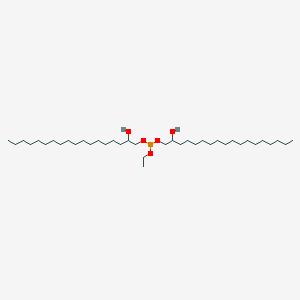
Ethyl bis(2-hydroxyoctadecyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis(2-hydroxyoctadecyl) phosphite is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphite group bonded to two 2-hydroxyoctadecyl groups and an ethyl group. It is commonly used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis(2-hydroxyoctadecyl) phosphite typically involves the reaction of phosphorus trichloride with 2-hydroxyoctadecanol in the presence of an ethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{PCl}3 + 2 \text{C}{18}\text{H}_{37}\text{OH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}2\text{H}5\text{P(O)(OC}{18}\text{H}{37})_2 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is typically catalyzed by a base such as sodium hydroxide to facilitate the formation of the phosphite ester. The product is then purified through processes such as distillation and filtration to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl bis(2-hydroxyoctadecyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and alcohols.
Substitution: It can participate in substitution reactions where the ethyl or hydroxyoctadecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphates and corresponding alcohols.
Hydrolysis: Phosphonic acids and 2-hydroxyoctadecanol.
Substitution: Various substituted phosphite esters depending on the reagents used.
Scientific Research Applications
Ethyl bis(2-hydroxyoctadecyl) phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its role in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized as a lubricant additive, anti-wear agent, and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl bis(2-hydroxyoctadecyl) phosphite involves its ability to act as an antioxidant. It decomposes hydroperoxides, thereby preventing oxidative degradation of materials. The compound’s phosphite group reacts with hydroperoxides to form phosphates and alcohols, which are less reactive and more stable. This antioxidant action is particularly useful in stabilizing polymers and other materials against oxidative damage.
Comparison with Similar Compounds
Ethyl bis(2-hydroxyoctadecyl) phosphite can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phosphite: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Triphenyl phosphite: Contains phenyl groups instead of alkyl groups, resulting in different chemical properties and uses.
Tris(2-hydroxyethyl) phosphite: Contains hydroxyethyl groups, which influence its solubility and reactivity.
This compound is unique due to its specific combination of long-chain alkyl groups and a phosphite ester, providing a balance of stability and reactivity that is valuable in various applications.
Properties
CAS No. |
62392-07-8 |
|---|---|
Molecular Formula |
C38H79O5P |
Molecular Weight |
647.0 g/mol |
IUPAC Name |
ethyl bis(2-hydroxyoctadecyl) phosphite |
InChI |
InChI=1S/C38H79O5P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)35-42-44(41-6-3)43-36-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h37-40H,4-36H2,1-3H3 |
InChI Key |
RTNWFYUNMQCCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COP(OCC)OCC(CCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















